molecular formula C23H25NO5 B8212467 1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Cat. No. B8212467
M. Wt: 395.4 g/mol
InChI Key: WOVQLSRAVFHFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photocatalysis and Material Science : New optically active polyamides with 1,3-dioxoisoindolin-2-yl pendent groups were synthesized, showing potential applications in photocatalysis and photocatalysis-based materials (Isfahani et al., 2010).

  • Biological Activity and Antimicrobial Properties : A study presented a one-pot method for synthesizing 3-oxoisoindolin-1-ylphosphine oxides, which demonstrated moderate cytotoxicity against HL-60 cells and promising antibacterial activity against Bacillus subtilis bacteria (Popovics-Tóth et al., 2021).

  • Medical Applications as AChE Inhibitor : 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was found to have promising activity as an acetylcholinesterase (AChE) inhibitor with low acute toxicity, suggesting potential medical applications (Andrade-Jorge et al., 2018).

  • Antimicrobial Activity in Drug Synthesis : 4-Aminophenylacetic acid derivatives synthesized using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate showed promising antimicrobial activity (Bedair et al., 2006).

  • Anti-inflammatory Properties : Novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives exhibited promising anti-inflammatory activity with low ulcerogenic potential (Nikalje et al., 2015).

  • Anticonvulsant Potential : Novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides were investigated for their potential as anticonvulsants (Ghodke et al., 2017).

  • Chemical and Physical Properties : The compound exhibits unique crystalline structures and properties, with some exhibiting staggered conformations and crystallizing as centrosymmetric dimers linked by hydrogen bonds (Wheeler et al., 2004); (Raza et al., 2009).

  • Antiproliferative Activity : Certain compounds synthesized from 1,3-dioxoisoindolin-2-yl acetyl chloride showed promising in-vitro anti-proliferative activity against various cell lines, suggesting potential for cancer treatment (Hekal et al., 2020).

  • Pharmaceutical Development : The compound has been used in the synthesis of various pharmaceutical agents, showing potential in female healthcare as a progesterone receptor modulator (Fensome et al., 2008).

  • Corrosion Inhibition : N-hydroxyphthalimide derivatives of the compound showed potential as corrosion inhibitors for carbon steel in HCl solution, indicating industrial applications (Shamaya et al., 2021).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-15-10-11-16(2)19(14-15)28-13-7-12-23(3,4)22(27)29-24-20(25)17-8-5-6-9-18(17)21(24)26/h5-6,8-11,14H,7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQLSRAVFHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.